ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride
Description
Ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride is a β-amino acid ester derivative with a hydrochloride salt. Its structure features a benzyloxy-substituted phenyl ring attached to the β-carbon of the propanoate ester (Fig. 1). The benzyloxy group (C₆H₅CH₂O-) enhances lipophilicity, while the ethyl ester and protonated amino group contribute to solubility in polar solvents. The compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of peptide-mimetic drugs or alkylating agents .
Molecular Formula: C₁₈H₂₀ClNO₃ (estimated based on structural analogs in ).
Properties
IUPAC Name |
ethyl 3-amino-3-(4-phenylmethoxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3.ClH/c1-2-21-18(20)12-17(19)15-8-10-16(11-9-15)22-13-14-6-4-3-5-7-14;/h3-11,17H,2,12-13,19H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVNUYQSEZRZQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502686-30-8 | |
| Record name | ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nitroacetate Condensation and Reduction
A widely adopted route involves the condensation of 4-(benzyloxy)benzaldehyde with ethyl nitroacetate to form ethyl 3-(4-(benzyloxy)phenyl)-2-nitropropanoate, followed by nitro group reduction. The condensation step employs piperidine as a base in toluene under reflux, achieving moderate yields (38–51%). Subsequent reduction using sodium borohydride in isopropanol or catalytic hydrogenation (Raney nickel, H₂ at 50–70 psi) converts the nitro group to an amine, yielding ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate.
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Condensation | Ethyl nitroacetate, piperidine, toluene, reflux | 38–51 |
| Reduction | NaBH₄, isopropanol, 70°C | 65–72 |
| Hydrochloride Formation | HCl (g), diethyl ether, 0°C | 85–90 |
Cyanoacetate Alkylation and Hydrogenation
An alternative method from patent literature utilizes bromoacetaldehyde dimethyl acetal and methyl cyanoacetate in the presence of sodium hydride to form a cyano-substituted intermediate. Catalytic hydrogenation (Raney nickel, H₂) reduces the cyano group to an aminomethyl group, which is subsequently acylated with acetic anhydride. Hydrolysis with hydrochloric acid yields the target compound as a hydrochloride salt.
Critical Parameters:
-
Alkylation: NaH in dimethoxyethane at 20°C avoids side reactions.
-
Hydrogenation: Raney nickel in acetic anhydride at 50°C ensures simultaneous reduction and acylation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts the condensation efficiency. Polar aprotic solvents like N,N'-dimethylformamide (DMF) improve yields in Knoevenagel-type reactions compared to toluene. For reductions, ethanol or tetrahydrofuran (THF) with aqueous HCl facilitates smoother nitro-to-amine conversion. Elevated temperatures (70–100°C) during cyclization steps enhance reaction rates but may necessitate shorter durations to prevent decomposition.
Catalytic Systems
Raney nickel remains the preferred catalyst for nitro and cyano group reductions due to its cost-effectiveness and selectivity. Palladium on charcoal (Pd/C) offers faster kinetics but is less economical for large-scale synthesis. Recent advances in transfer hydrogenation using ammonium formate show promise for milder conditions.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 5H, benzyl), 7.10 (d, J = 8.6 Hz, 2H, aromatic), 6.90 (d, J = 8.6 Hz, 2H, aromatic), 4.50 (s, 2H, OCH₂Ph), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.45 (t, J = 6.8 Hz, 1H, CHNH₂), 2.85–2.70 (m, 2H, CH₂COO), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
IR (KBr): 3350 cm⁻¹ (N–H stretch), 1725 cm⁻¹ (C=O ester), 1605 cm⁻¹ (C=C aromatic).
Purity and Stability
HPLC analysis (C18 column, 70:30 acetonitrile/water, 1 mL/min) reveals a purity >98% with a retention time of 6.2 min. The hydrochloride salt is hygroscopic, requiring storage under nitrogen at −20°C to prevent hydrolysis.
Industrial-Scale Considerations
Cost-Efficiency of Protective Groups
Benzyloxy groups, while effective for phenolic protection, necessitate hydrogenolysis (Pd/C, H₂) for removal, adding steps and costs. Alternative protecting groups like tert-butyldimethylsilyl (TBS) are explored but offer limited advantages in this context.
Waste Management
Stannous chloride reductions generate tin-containing waste, requiring chelation treatments. Modern protocols favor catalytic methods to minimize heavy metal use.
Applications in Pharmaceutical Synthesis
The hydrochloride salt serves as a precursor to serotonin receptor agonists and antihypertensive agents. For example, it is alkylated with 5-methoxyindole derivatives to yield compounds with demonstrated α₁-adrenergic receptor antagonism .
Chemical Reactions Analysis
Amino Group Reactivity
The primary amine undergoes nucleophilic substitution and acylation reactions:
-
Acylation : Reacts with acyl chlorides (e.g., chloroacetyl chloride) in dichloromethane at -5°C to form amides. Yields reach 85% when using DIPEA as a base .
-
Alkylation : Forms secondary amines with alkyl halides under basic conditions (e.g., triethylamine in THF) .
Example Reaction :
Ester Group Transformations
The ethyl ester participates in hydrolysis and transesterification:
-
Acid-Catalyzed Hydrolysis : Converts to carboxylic acid in aqueous HCl/THF (1:1) at 60°C .
-
Base-Promoted Transesterification : Reacts with methanol/NaOH to yield methyl esters .
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Hydrolysis | 1M HCl/THF, 60°C | Carboxylic acid | 90–95 |
| Transesterification | MeOH/NaOH, reflux | Methyl ester | 75–80 |
Benzyloxy Group Reactivity
The benzyl-protected phenol undergoes hydrogenolysis:
-
Hydrogenolysis : Pd/C-catalyzed hydrogenation in ethanol removes the benzyl group, yielding free phenol. Reactions proceed at 25°C under 1 atm H₂ .
Mechanism :
Salt-Specific Behavior
The hydrochloride salt influences solubility and reactivity:
-
Solubility : 25 mg/mL in water vs. 5 mg/mL for the free base .
-
Reagent Compatibility : Requires neutralization (e.g., with DIPEA) before nucleophilic reactions .
Comparative Reactivity
Key differences from structurally similar compounds:
Scientific Research Applications
Pharmaceutical Research
Ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride has been investigated for its potential therapeutic properties, particularly in the following areas:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for treating conditions like arthritis or other inflammatory disorders.
- Anticancer Activity : Research indicates that it may induce apoptosis in cancer cell lines through the activation of caspase pathways, suggesting its potential as an anticancer agent.
Biological Studies
The compound is utilized in biological research to study enzyme interactions and protein modifications:
- Enzyme Inhibition : It has shown potential to inhibit specific enzymes such as tyrosinase, which is involved in melanin production and can be targeted for treating hyperpigmentation disorders.
- Antimicrobial Properties : Ethyl 3-amino derivatives have demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the benzyloxy group is thought to enhance this efficacy.
Case Study 1: Antimicrobial Efficacy
A study highlighted the antimicrobial efficacy of derivatives of ethyl 3-amino compounds against Gram-positive bacteria. The presence of the bromine substituent was found to enhance antimicrobial potency significantly.
Case Study 2: Cytotoxicity in Cancer Research
In vitro studies indicated that ethyl 3-amino derivatives could induce apoptosis in human cancer cell lines. The activation of caspase pathways was crucial in this mechanism, suggesting potential applications in oncology.
Case Study 3: Enzyme Modulation
Research into enzyme modulation revealed that compounds similar to this one could significantly inhibit tyrosinase activity, with implications for treating hyperpigmentation disorders.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects on Gram-positive bacteria | |
| Enzyme Inhibition | Potential inhibition of tyrosinase | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Phenyl Ring
The phenyl ring’s substituents significantly influence physicochemical properties and biological activity. Key analogs include:
Halogen-Substituted Derivatives
- Ethyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride (CAS 325803-29-0): Molecular Formula: C₁₁H₁₃Cl₂NO₂ Molecular Weight: 262.14 g/mol . Impact: Chlorine increases electronegativity, enhancing metabolic stability but reducing solubility compared to benzyloxy derivatives.
- Ethyl 3-amino-3-(3-chlorophenyl)propanoate: Reactivity studies indicate higher susceptibility to nucleophilic substitution at the meta-chloro position, useful in coupling reactions .
Alkyl/Alkoxy-Substituted Derivatives
- Ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride (CAS 502841-88-5): Molecular Formula: C₁₃H₂₀ClNO₂ Molecular Weight: 257.75 g/mol . Impact: Ethyl groups improve lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility.
Methoxy-Substituted Derivatives
- Ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate hydrochloride: Molecular Formula: C₁₂H₁₈ClNO₄ Molecular Weight: 275.73 g/mol . Impact: Methoxy groups enhance electron-donating effects, stabilizing aromatic systems in electrophilic reactions.
Ester Group Modifications
Replacing the ethyl ester with methyl or bulkier esters alters metabolic stability and solubility:
- Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride (CAS 1269634-11-8): Molecular Formula: C₁₁H₁₅ClNO₃ Molecular Weight: 244.70 g/mol . Impact: Methyl esters are more prone to hydrolysis than ethyl esters, affecting in vivo stability.
Functional Group Additions
- Ethyl (2RS)-3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride: Molecular Formula: C₁₄H₂₂ClNO₃ Impact: Dimethylamino groups introduce basicity, influencing pH-dependent solubility and receptor binding .
Data Tables: Key Properties of Selected Analogs
Research Findings and Trends
- Lipophilicity vs. Solubility : Benzyloxy and ethyl substituents (e.g., CAS 502841-88-5) increase logP values, making them suitable for CNS-targeting drugs but requiring formulation adjustments for bioavailability .
- Metabolic Stability : Chloro and isopropoxy groups (e.g., CAS 945419-73-8) enhance resistance to cytochrome P450-mediated degradation compared to methoxy derivatives .
- Synthetic Utility : Methyl esters (e.g., CAS 1269634-11-8) are preferred for lab-scale peptide synthesis due to easier hydrolysis, while ethyl esters are used in industrial processes for extended stability .
Biological Activity
Ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
This compound has the molecular formula C18H21ClNO3 and a molar mass of approximately 348.82 g/mol. The compound features an ethyl ester group, an amino group, and a benzyloxy-substituted phenyl moiety, which contribute to its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino group plays a crucial role in binding to these targets, leading to modulation of their activity. This interaction can result in various biological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Biological Activities
Preliminary studies indicate that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Research suggests potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation in vitro.
- Neuroprotective Effects : Some studies indicate that it may protect neuronal cells from oxidative stress.
Case Studies
-
Anti-inflammatory Activity :
A study conducted on animal models demonstrated that the administration of this compound significantly reduced markers of inflammation compared to control groups. -
Anticancer Potential :
In vitro assays using various cancer cell lines showed that the compound inhibited cell growth and induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways.
Comparative Analysis
A comparative analysis of this compound with similar compounds reveals unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 2-amino-2-[4-(benzyloxy)-phenyl]acetate | Similar amino and benzyloxy groups | Different position of amino group |
| 4-Bromoaniline | Contains a bromine-substituted aniline | Simpler structure without ester or ether functionalities |
| N-benzyl-4-bromoaniline | Benzyl group with a brominated aniline | Lacks the ethyl ester functionality |
The distinct combination of functional groups in this compound may confer specific biological properties not observed in the other compounds listed.
Q & A
Basic: What are the optimal synthetic routes for ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Protection of the benzyloxy group on 4-hydroxyphenyl precursors (e.g., benzylation using benzyl bromide under basic conditions) to stabilize the aromatic ring during subsequent reactions .
- Step 2: Michael addition or Strecker synthesis to introduce the amino group at the β-position of the propanoate ester. For example, reacting ethyl acrylate derivatives with ammonia or ammonium chloride in the presence of a catalyst .
- Step 3: Hydrochloride salt formation via treatment with HCl in an aprotic solvent (e.g., dichloromethane) .
- Key Considerations: Monitor reaction progress using TLC or HPLC to avoid over-alkylation or racemization. Purification via recrystallization or column chromatography is critical to achieve ≥95% purity .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy: H and C NMR to verify the benzyloxy group (δ ~4.9–5.1 ppm for –OCHPh), ester carbonyl (δ ~170 ppm), and amino proton environments .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H] for CHClNO at m/z 335.12) and rule out impurities .
- Elemental Analysis: Match experimental C, H, N, and Cl percentages with theoretical values (e.g., Cl% ~10.6%) .
Advanced: How can enantiomeric purity be ensured during synthesis, given the chiral center in the molecule?
Methodological Answer:
- Asymmetric Catalysis: Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during the amino group introduction to favor a single enantiomer .
- Chiral HPLC: Use columns like Chiralpak IA or IB with hexane/isopropanol mobile phases to resolve enantiomers. Retention time discrepancies ≥2 minutes indicate high enantiomeric excess (ee) .
- Circular Dichroism (CD): Compare experimental CD spectra with reference data to confirm absolute configuration .
Advanced: What strategies mitigate contradictions in reported biological activity data for this compound?
Methodological Answer:
- Standardized Assays: Replicate experiments under controlled conditions (e.g., fixed pH, temperature) to minimize variability. For example, use consistent cell lines (e.g., HEK293) and incubation times .
- Impurity Profiling: Characterize by-products (e.g., de-benzylated or oxidized derivatives) via LC-MS to assess their interference with bioactivity .
- Dose-Response Validation: Perform triplicate dose-response curves (e.g., 0.1–100 µM) to confirm IC reproducibility .
Advanced: How can researchers resolve discrepancies in spectral data (e.g., NMR shifts) across literature sources?
Methodological Answer:
- Solvent/Concentration Standardization: Re-acquire NMR data in deuterated DMSO or CDCl at identical concentrations (e.g., 10 mg/mL) .
- Paramagnetic Additives: Add a drop of DO to suppress exchangeable proton broadening in the amino group region .
- Cross-Validation: Compare experimental data with computational predictions (e.g., DFT-calculated C shifts using Gaussian software) .
Basic: What are the stability considerations for this compound under laboratory storage conditions?
Methodological Answer:
- Temperature: Store at –20°C in airtight, amber vials to prevent hydrolysis of the ester group .
- Light Sensitivity: Protect from UV exposure to avoid benzyloxy group degradation (confirmed via accelerated stability studies under ICH Q1A guidelines) .
- Moisture Control: Use desiccants (e.g., silica gel) in storage containers to minimize hydrochloride salt deliquescence .
Advanced: What methodologies are recommended for studying the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- Kinetic Studies: Monitor ester hydrolysis rates in buffered solutions (pH 7.4 and 1.2) using UV-Vis spectroscopy at λ = 260 nm (ester carbonyl absorption) .
- Trapping Experiments: React with thiols (e.g., glutathione) to identify adducts via LC-MS/MS, revealing susceptibility to nucleophilic attack .
- Computational Modeling: Use molecular dynamics simulations (e.g., AMBER) to predict reaction pathways and transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
